![molecular formula C25H25N5O4 B2458780 8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896296-58-5](/img/no-structure.png)
8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound is a purine derivative with various substitutions at different positions. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The compound contains an imidazo[2,1-f]purine core, which is a type of purine. This bicyclic structure includes a pyrimidine ring fused to an imidazole ring. Various substitutions are present at different positions, including phenyl and methoxyphenyl groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the phenyl rings might undergo electrophilic aromatic substitution, while the purine core might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Safety And Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2,4-dimethoxybenzaldehyde with 1-methyl-3-propyl-4-phenyl-1H-imidazol-5-amine to form the intermediate 8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purin-2(3H)-one, which is then cyclized to form the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "1-methyl-3-propyl-4-phenyl-1H-imidazol-5-amine", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with 1-methyl-3-propyl-4-phenyl-1H-imidazol-5-amine in ethanol in the presence of sodium hydroxide to form the intermediate 8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purin-2(3H)-one.", "Step 2: Cyclization of the intermediate with acetic anhydride and sodium acetate in chloroform in the presence of hydrochloric acid to form the final product '8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione'." ] } | |
CAS RN |
896296-58-5 |
Product Name |
8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Molecular Formula |
C25H25N5O4 |
Molecular Weight |
459.506 |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-5-13-28-23(31)21-22(27(2)25(28)32)26-24-29(21)15-19(16-9-7-6-8-10-16)30(24)18-12-11-17(33-3)14-20(18)34-4/h6-12,14-15H,5,13H2,1-4H3 |
InChI Key |
KDOZATJWZNVWIY-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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